4-methyl-2-(5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)phthalazin-1(2H)-one
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Overview
Description
4-METHYL-2-{5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 4-METHYL-2-{5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves multiple steps, each requiring specific reagents and conditions
Core Structure Formation: The initial step involves the formation of the dihydrophthalazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the methyl, nitro, and piperazinyl groups. These steps often require the use of specific reagents such as methylating agents, nitrating agents, and piperazine derivatives.
Final Assembly: The final step involves the coupling of the benzoyl group to the piperazine moiety, completing the synthesis of the compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-METHYL-2-{5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amine group. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, halogenation can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-METHYL-2-{5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development.
Biological Research: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-METHYL-2-{5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
4-METHYL-2-{5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share a similar core structure and have diverse biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their pharmacological properties.
Nitroaromatic Compounds: These compounds are characterized by the presence of nitro groups and have various applications in medicinal chemistry.
The uniqueness of 4-METHYL-2-{5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25N5O4 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
4-methyl-2-[5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-nitrophenyl]phthalazin-1-one |
InChI |
InChI=1S/C27H25N5O4/c1-18-7-3-4-8-21(18)26(33)30-15-13-29(14-16-30)20-11-12-24(32(35)36)25(17-20)31-27(34)23-10-6-5-9-22(23)19(2)28-31/h3-12,17H,13-16H2,1-2H3 |
InChI Key |
MNSFNHOBNUEEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4C(=O)C5=CC=CC=C5C(=N4)C |
Origin of Product |
United States |
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